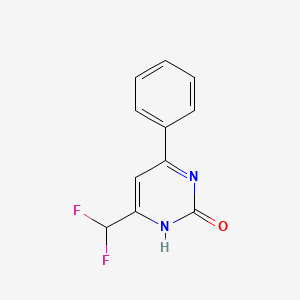
4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one
Overview
Description
4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C11H8F2N2O and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Difluoromethyl)-6-phenylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The compound's unique structure, characterized by the difluoromethyl group and a phenyl substitution, suggests diverse interactions with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 232.19 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's bioavailability and interaction with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines, including HeLa and K562, by inducing apoptosis and inhibiting cell growth.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 53.02 | Induces apoptosis |
| K562 | 45.30 | Inhibits proliferation |
| AGS | 60.15 | Disrupts cell cycle |
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interference with viral RNA synthesis.
Case Study: Antiviral Efficacy
A recent study demonstrated that this compound exhibited significant antiviral activity against influenza virus strains, showcasing a mechanism that involves the inhibition of viral polymerase activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine ring or the phenyl group can significantly alter its potency and selectivity against various biological targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group at position 5 | Increased anticancer potency |
| Substitution of phenyl with halogens | Enhanced antiviral effects |
Toxicity and Safety Profile
Toxicity assessments indicate that while this compound exhibits promising biological activities, it also requires careful evaluation for cytotoxicity against normal cells. Studies have shown that at therapeutic concentrations, the compound maintains low toxicity levels.
Table 3: Cytotoxicity Profile
| Cell Type | IC50 (µM) | Remarks |
|---|---|---|
| HUVEC | >100 | Low toxicity |
| HepG2 | 75 | Moderate toxicity |
Properties
IUPAC Name |
6-(difluoromethyl)-4-phenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-10(13)9-6-8(14-11(16)15-9)7-4-2-1-3-5-7/h1-6,10H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKURXNZMISKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















